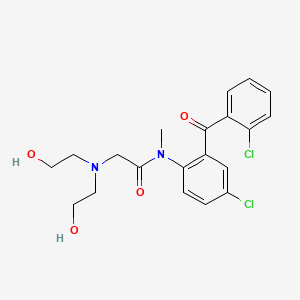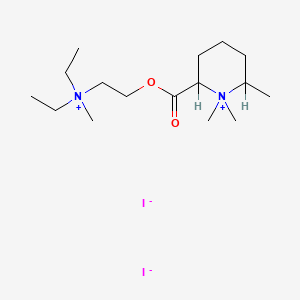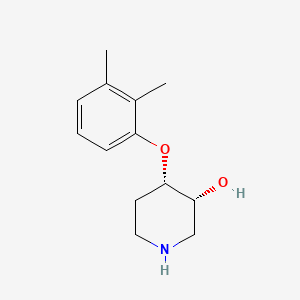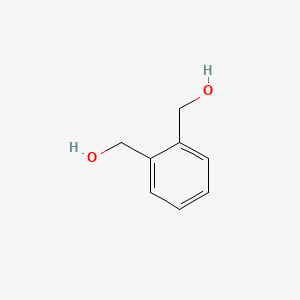
Acide 5-méthylbarbiturique
Vue d'ensemble
Description
5-methylbarbituric acid is a member of barbiturates. It is a conjugate acid of a 5-methylbarbituride.
Applications De Recherche Scientifique
Applications antimicrobiennes
L'acide 5-méthylbarbiturique, comme d'autres dérivés de l'acide barbiturique, a été étudié pour ses propriétés antimicrobiennes potentielles . Ces composés ont suscité un intérêt considérable dans l'industrie pharmaceutique en raison de leurs diverses activités biologiques, notamment leurs effets antimicrobiens . Les progrès réalisés dans les méthodes de synthèse des dérivés de l'acide barbiturique se sont concentrés sur leurs applications en tant qu'agents antimicrobiens .
Applications anticonvulsivantes
Les dérivés de l'acide barbiturique, y compris l'this compound, ont été reconnus pour leurs propriétés anticonvulsivantes . Ils ont été utilisés dans le traitement de l'épilepsie et d'autres affections impliquant des convulsions .
Applications hypnotiques
Les propriétés hypnotiques des dérivés de l'acide barbiturique les rendent utiles dans le traitement de l'insomnie et d'autres troubles du sommeil . Ils agissent en augmentant la fréquence d'ouverture des canaux chlorure activés par l'acide gamma-aminobutyrique .
Applications antidiabétiques
La recherche a montré que les dérivés de l'acide barbiturique pourraient avoir des effets antidiabétiques potentiels . Cependant, des recherches supplémentaires sont nécessaires pour comprendre pleinement les mécanismes impliqués et les applications thérapeutiques potentielles .
Applications antivirales
Les dérivés de l'acide barbiturique ont été étudiés pour leurs propriétés antivirales potentielles . Ils pourraient avoir des applications dans le traitement de diverses infections virales .
Applications anticancéreuses
Les dérivés de l'acide barbiturique, y compris l'this compound, ont été explorés pour leurs effets anticancéreux potentiels . Ils pourraient avoir la capacité d'inhiber la croissance de certains types de cellules cancéreuses .
Applications anti-SIDA
Certaines études ont suggéré que les dérivés de l'acide barbiturique pourraient avoir des applications potentielles dans le traitement du SIDA . Cependant, des recherches supplémentaires sont nécessaires dans ce domaine .
Applications antioxydantes
Les dérivés de l'acide barbiturique ont été reconnus pour leurs propriétés antioxydantes . Ils pourraient avoir la capacité de neutraliser les radicaux libres nocifs dans l'organisme, ce qui pourrait avoir divers avantages pour la santé .
Mécanisme D'action
Target of Action
The primary target of 5-Methylbarbituric acid is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
5-Methylbarbituric acid acts as a GABA modulator . GABA-A receptors have at least three allosteric sites at which modulators act :
Biochemical Pathways
The action of 5-Methylbarbituric acid primarily affects the GABAergic pathway . By modulating the GABA receptor-ionophore complex, it influences the opening frequency of gamma-aminobutyric acid-activated chloride channels . This modulation can affect downstream effects such as neuronal excitability and neurotransmission .
Pharmacokinetics
The bioavailability of similar barbiturates is generally influenced by factors such as route of administration, drug formulation, and individual patient characteristics .
Result of Action
The modulation of the GABA receptor-ionophore complex by 5-Methylbarbituric acid can result in changes in neuronal excitability and neurotransmission . This can lead to various physiological effects, depending on the specific context and environment in which the compound is acting .
Action Environment
The action, efficacy, and stability of 5-Methylbarbituric acid can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the target tissues or cells . .
Analyse Biochimique
Biochemical Properties
5-Methylbarbituric acid plays a significant role in biochemical reactions, particularly as a GABA modulator. It interacts with the GABA-A receptors, which have at least three allosteric sites where modulators act. These sites include a site where benzodiazepines act by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels, a site where barbiturates act to prolong the duration of channel opening, and a site where some steroids may act . The interaction of 5-Methylbarbituric acid with these receptors helps in modulating the inhibitory neurotransmitter GABA, which is essential for maintaining the balance of neuronal excitability.
Cellular Effects
5-Methylbarbituric acid has various effects on different types of cells and cellular processes. It influences cell function by modulating the GABA-A receptors, which play a crucial role in cell signaling pathways. This modulation can affect gene expression and cellular metabolism by altering the flow of chloride ions across the cell membrane. The prolonged opening of chloride channels by 5-Methylbarbituric acid can lead to hyperpolarization of the cell membrane, thereby reducing neuronal excitability and potentially impacting various cellular processes .
Molecular Mechanism
The molecular mechanism of 5-Methylbarbituric acid involves its binding interactions with the GABA-A receptors. By binding to these receptors, 5-Methylbarbituric acid acts to prolong the duration of chloride channel opening, which enhances the inhibitory effects of GABA. This action can lead to changes in gene expression and enzyme activity, further influencing cellular functions. The compound’s ability to modulate the GABA receptor-ionophore complex is central to its biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylbarbituric acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Methylbarbituric acid is relatively stable under neutral and basic conditions but can degrade under acidic conditions . Long-term exposure to 5-Methylbarbituric acid in in vitro or in vivo studies may lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-Methylbarbituric acid vary with different dosages in animal models. At lower doses, the compound may exhibit its modulatory effects on the GABA-A receptors without causing significant adverse effects. At higher doses, 5-Methylbarbituric acid can lead to toxic effects, including respiratory depression and sedation . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
5-Methylbarbituric acid is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized by bacterial enzymes, leading to the formation of metabolites such as 5-hydroxy-5-methylbarbituric acid . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-Methylbarbituric acid, affecting its efficacy and safety.
Transport and Distribution
The transport and distribution of 5-Methylbarbituric acid within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, 5-Methylbarbituric acid can interact with intracellular proteins and accumulate in specific cellular compartments . This distribution pattern can influence the compound’s overall activity and function.
Subcellular Localization
5-Methylbarbituric acid is localized in various subcellular compartments, including the cytoplasm and the nucleus. The compound’s subcellular localization can affect its activity and function, as it may interact with different biomolecules in these compartments. For example, 5-Methylbarbituric acid may influence gene expression by interacting with nuclear receptors or transcription factors . Understanding the subcellular localization of 5-Methylbarbituric acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMAEJQBTWAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178880 | |
| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-22-3 | |
| Record name | 5-Methylbarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylbarbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylbarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-METHYLBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUR44R5FYX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S,3R,4S,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B1213511.png)




